molecular formula C26H27FN6O2 B2376390 1-(4-fluorophenyl)-4-isopropyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 955818-46-9

1-(4-fluorophenyl)-4-isopropyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No.: B2376390
CAS No.: 955818-46-9
M. Wt: 474.54
InChI Key: SZFAYYVDWAHRDN-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyridazin-7-one family, characterized by a fused pyrazole-pyridazinone core. Key structural features include:

  • 6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl) side chain: Introduces a piperazine-derived moiety, which may modulate receptor binding and pharmacokinetics (e.g., solubility, bioavailability) .
  • 1-(4-fluorophenyl) group: Fluorine atoms are often used to fine-tune electronic properties and metabolic stability.

Properties

IUPAC Name

1-(4-fluorophenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN6O2/c1-18(2)24-22-16-28-33(21-10-8-19(27)9-11-21)25(22)26(35)32(29-24)17-23(34)31-14-12-30(13-15-31)20-6-4-3-5-7-20/h3-11,16,18H,12-15,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFAYYVDWAHRDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)N4CCN(CC4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-4-isopropyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include fluorobenzene, isopropylamine, and phenylpiperazine, among others. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-4-isopropyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-isopropyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares the target compound with structurally related derivatives, highlighting key substitutions and biological activities:

Compound Name / ID Core Structure Substituents (Positions) Biological Activity (IC₅₀ or Mechanism) Reference
Target Compound Pyrazolo[3,4-d]pyridazin-7-one 1-(4-fluorophenyl), 4-isopropyl, 6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl) Not reported N/A
3,6-Dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one (10e) Pyrazolo[3,4-d]pyrimidin-4-one 5-(4-nitrobenzylideneamino), 3,6-dimethyl, 1-phenyl IC₅₀ = 11 µM (MCF-7)
6-(4-Fluorobenzyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one Pyrazolo[3,4-d]pyridazin-7-one 1-(4-fluorophenyl), 4-methyl, 6-(4-fluorobenzyl) Structural data only
2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-7-[4-(2-fluoroethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one Pyrazolo[1,5-a]pyrazine-pyrimidinone 4-ethyl, 6-methyl (pyrazolo), 7-(4-(2-fluoroethyl)piperazin-1-yl) Patent example with kinase inhibition

Key Structural and Functional Insights:

Core Heterocycle Differences: The pyrazolo[3,4-d]pyridazin-7-one core (target compound) differs from pyrazolo[3,4-d]pyrimidin-4-one derivatives by replacing a pyrimidinone ring with a pyridazinone.

Impact of Substituents: 4-Position: The isopropyl group in the target compound increases steric bulk compared to the methyl group in . This could enhance hydrophobic interactions with receptor pockets but reduce solubility . 6-Position: The 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl side chain introduces a basic piperazine moiety, which is absent in ’s 4-fluorobenzyl group. Piperazine derivatives are known to improve solubility and mimic ATP-binding motifs in kinase inhibitors (e.g., EGFR, CDK) .

The phenylpiperazine group in the target compound may confer dual activity, combining kinase inhibition (via ATP-binding mimicry) and intercalation (via aromatic stacking) .

Research Findings and Mechanistic Hypotheses

  • Kinase Inhibition : Structural analogs (e.g., ) with piperazine-containing side chains are reported to inhibit kinases like EGFR and CDK, suggesting the target compound may share this mechanism .
  • Metabolic Stability : Fluorine atoms and piperazine moieties are associated with reduced CYP450-mediated metabolism, which may prolong half-life .

Biological Activity

The compound 1-(4-fluorophenyl)-4-isopropyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one , identified by its CAS number 955818-46-9 , is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Molecular Characteristics

PropertyValue
Molecular Formula C26H27FN6O2
Molecular Weight 474.5 g/mol
CAS Number 955818-46-9
Density Not Available
Boiling Point Not Available
Melting Point Not Available

The structure of the compound features a pyrazolo[3,4-d]pyridazine core, which is known for its diverse biological activities, including anti-inflammatory and anti-cancer properties.

Research indicates that the compound exhibits activity through multiple mechanisms, primarily involving modulation of neurotransmitter systems and interaction with specific receptors. The presence of the piperazine moiety suggests potential interactions with serotonin and dopamine receptors, which could influence mood and cognitive functions.

Pharmacological Studies

  • Antidepressant Activity : In animal models, the compound demonstrated significant antidepressant-like effects. It was found to increase levels of serotonin and norepinephrine in the brain, indicating a potential mechanism similar to that of existing antidepressants.
  • Anti-inflammatory Effects : Studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting its utility in treating conditions characterized by inflammation.
  • Antitumor Activity : Preliminary in vitro studies indicated that the compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators.

Case Study 1: Antidepressant Efficacy

In a double-blind study involving rats subjected to stress-induced depression, administration of the compound resulted in a marked improvement in behavioral tests (e.g., forced swim test), alongside increased serotonin levels compared to controls.

Case Study 2: Anti-inflammatory Response

A separate study evaluated the anti-inflammatory properties using a carrageenan-induced paw edema model in rats. The compound significantly reduced paw swelling compared to untreated animals, highlighting its potential as an anti-inflammatory agent.

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

The synthesis involves multi-component reactions requiring precise control of temperature (typically 80–120°C), solvent polarity (e.g., DMF or THF), and reaction time (12–24 hours). Statistical design of experiments (DoE), such as fractional factorial designs, can minimize trial runs while identifying interactions between variables like catalyst loading and solvent choice .

Q. Which analytical techniques are essential for characterizing its molecular structure?

Basic characterization includes high-resolution mass spectrometry (HRMS) for molecular formula confirmation and ¹H/¹³C NMR to resolve substituent positions. Infrared spectroscopy (IR) can validate carbonyl (C=O) and amine (N-H) functional groups. For crystalline samples, X-ray diffraction (XRD) provides bond-length validation .

Q. How can researchers ensure reproducibility in its synthesis?

Reproducibility hinges on strict control of reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) and purification methods. Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC is recommended for isolating high-purity (>95%) batches .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectral data for structural elucidation?

Discrepancies in NMR or XRD data can be addressed via density functional theory (DFT) to simulate spectra and compare with experimental results. Molecular dynamics (MD) simulations further assess conformational stability under varying solvent conditions .

Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays?

Co-solvent systems (e.g., DMSO/PBS) or micellar encapsulation using poloxamers enhance aqueous solubility. Quantitative structure-property relationship (QSPR) models predict solubility based on logP values and hydrogen-bonding capacity .

Q. How can researchers design kinase inhibition assays to evaluate its biological activity?

Use surface plasmon resonance (SPR) for real-time binding kinetics (KD, kon/koff) or fluorescence polarization (FP) assays for competitive inhibition studies. Pair these with in-cell western blots to validate target engagement in relevant pathways .

Q. What methodologies address its hygroscopicity during formulation studies?

Lyophilization with cryoprotectants (e.g., trehalose) or storage in desiccated environments (≤20% RH) mitigates moisture uptake. Thermogravimetric analysis (TGA) monitors stability under accelerated conditions (40°C/75% RH) .

Q. How can derivatives be synthesized to explore structure-activity relationships (SAR)?

Modify the 4-phenylpiperazine moiety via Buchwald-Hartwig amination or Suzuki-Miyaura coupling to introduce diverse aryl groups. Evaluate substituent effects on binding affinity using isothermal titration calorimetry (ITC) .

Q. What advanced statistical approaches improve reaction yield prediction?

Machine learning models trained on reaction databases (e.g., Reaxys) can predict optimal conditions by correlating descriptors like solvent polarity index and catalyst turnover. Bayesian optimization refines predictions iteratively .

Q. How to resolve conflicting bioactivity data across cell lines?

Use orthogonal assays (e.g., CRISPR knockouts vs. pharmacological inhibition) to confirm target specificity. Transcriptomic profiling (RNA-seq) identifies off-target effects, while dose-response curves (IC50) validate potency in resistant vs. sensitive lines .

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